molecular formula C20H36O4 B15170679 Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate CAS No. 919198-43-9

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate

Cat. No.: B15170679
CAS No.: 919198-43-9
M. Wt: 340.5 g/mol
InChI Key: MTCWIMFXEAURKM-UHFFFAOYSA-N
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Description

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate is a synthetic fatty acid ester designed for advanced chemical and biochemical research applications. This compound features a complex structure with multiple functional groups, including a β-hydroxy-α,β-unsaturated ketone system, which makes it a promising multifunctional precursor for organic synthesis and the development of novel bio-based polymers. Similar complex oxo-fatty acid derivatives have been identified as key intermediates in enzymatic cascades for producing bifunctional C12 building blocks, which are valuable in the synthesis of specialty polymers like polyamides (e.g., Nylon-12) . Its potential research value lies in exploring its behavior as a monomer or cross-linking agent, its mechanism of action in catalytic reactions, or its use as a standard in analytical chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919198-43-9

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate

InChI

InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h16,18,22H,4-15H2,1-3H3

InChI Key

MTCWIMFXEAURKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=C(C(CCCCCC)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Aldol Condensation for Enone Formation

The α,β-unsaturated ketone backbone is typically constructed via Claisen-Schmidt condensation . For example, the synthesis of (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one involved base-catalyzed condensation between a benzaldehyde derivative and a ketone.

Proposed Route for Target Compound:

  • Ketone precursor : 5-oxododecanoic acid ethyl ester.
  • Aldehyde precursor : Hexanal (for hexyl incorporation).
  • Base catalysis : NaOH/MeOH or micellar conditions (as in statin intermediate synthesis).

Reaction conditions (60% NaOH, methanol) facilitate enolate formation, followed by dehydration to yield the enone. Micellar aggregates (e.g., sodium dodecyl sulfate) enhance diastereomeric control during reduction steps.

Hydroxylation at C3

Selective introduction of the hydroxyl group at C3 requires stereocontrolled reduction of the α,β-unsaturated ketone.

Sodium Borohydride Reduction :

  • NaBH₄ in aqueous micellar systems at 0–5°C achieves ≥80% diastereomeric excess (de) for statin intermediates.
  • Solvent : Methanol or ethanol, with MgSO₄ for drying.

Mechanistic Insight :
The conjugated enone undergoes 1,4-addition, yielding a β-hydroxy ketone intermediate. Subsequent tautomerization stabilizes the hydroxyl group at C3.

Esterification and Side-Chain Incorporation

The hexyl chain at C2 is introduced early via alkylation or Grignard reactions .

Alkylation of Ethyl Acetoacetate :

  • Ethyl acetoacetate reacts with hexyl bromide under basic conditions.
  • Deprotonation : LDA or LiHMDS at -78°C.
  • Quenching : Hydrolysis yields 2-hexyl-3-keto ester.

Challenges :

  • Competing over-alkylation.
  • Steric hindrance from the hexyl group.

Optimization and Green Chemistry

Solvent and Catalyst Selection

  • Aprotic polar solvents : Acetone or dichloromethane for ketal formations.
  • Catalysts : D-10-camphor sulfonic acid for acid-catalyzed reactions.

Eco-Friendly Innovations :

  • Micellar catalysis : Reduces organic solvent use.
  • Recrystallization : Ethanol or n-heptane for purification.

Diastereomeric Control

  • Temperature modulation : Reactions at 0–5°C enhance de.
  • Chiral auxiliaries : Tetra-n-butyl ammonium acetate for optical purity.

Analytical Characterization

Spectroscopic Methods

  • NMR :
    • ¹H NMR : δ 4.1–4.3 (ester -OCH₂CH₃), δ 5.5–6.0 (C3–C4 double bond).
    • ¹³C NMR : δ 170–175 (ester C=O), δ 200–205 (ketone C=O).
  • IR : 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (enone C=O).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water gradient.
  • GC-MS : For volatile intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate with three structurally related esters:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol)
This compound C₁₉H₃₄O₅ Ester, hydroxyl, ketone, conjugated enol 342.5
(E)-3-Methyl-6-oxohex-2-enyl acetate C₉H₁₄O₃ Ester, ketone, conjugated enol 170.1
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate C₁₂H₂₀O₃ Ester, ketone, branched alkyl substituents 212.3
Ethyl hex-5-enoate C₈H₁₄O₂ Ester, terminal double bond 142.2

Key Observations :

  • Reactivity: The hydroxyl and ketone groups in the target compound differentiate it from simpler esters like ethyl hex-5-enoate, which lacks these moieties .
  • Branching vs. Linearity: Ethyl 2-isopropyl-5-methyl-3-oxohexanoate features branched alkyl groups, which may influence steric effects and solubility compared to the linear hexyl chain in the target compound.
Physicochemical Properties
  • Stability: The conjugated enol-ketone system may confer tautomeric stability, as seen in similar enolic structures .

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